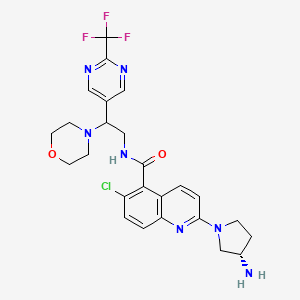

Quinoline derivative 10

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H27ClF3N7O2 |

|---|---|

Molecular Weight |

550.0 g/mol |

IUPAC Name |

2-[(3S)-3-aminopyrrolidin-1-yl]-6-chloro-N-[2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]quinoline-5-carboxamide |

InChI |

InChI=1S/C25H27ClF3N7O2/c26-18-2-3-19-17(1-4-21(34-19)36-6-5-16(30)14-36)22(18)23(37)31-13-20(35-7-9-38-10-8-35)15-11-32-24(33-12-15)25(27,28)29/h1-4,11-12,16,20H,5-10,13-14,30H2,(H,31,37)/t16-,20?/m0/s1 |

InChI Key |

WVZNREBVNBJZKF-DJZRFWRSSA-N |

Isomeric SMILES |

C1CN(C[C@H]1N)C2=NC3=C(C=C2)C(=C(C=C3)Cl)C(=O)NCC(C4=CN=C(N=C4)C(F)(F)F)N5CCOCC5 |

Canonical SMILES |

C1CN(CC1N)C2=NC3=C(C=C2)C(=C(C=C3)Cl)C(=O)NCC(C4=CN=C(N=C4)C(F)(F)F)N5CCOCC5 |

Origin of Product |

United States |

Detailed Research Findings on Quinoline Derivative 10e

Retrosynthetic Strategies for Quinoline Derivative 10

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. actascientific.com For a complex molecule like this compound, several disconnections can be envisioned based on established quinoline synthesis reactions. actascientific.combohrium.com

Key retrosynthetic approaches include:

Friedländer Annulation: This strategy is one of the most common for forming the quinoline ring. The primary disconnection breaks the molecule into an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. This is a powerful method for creating polysubstituted quinolines. bohrium.comuop.edu.pk

Combes Synthesis: This approach involves disconnecting the target molecule into an aniline (B41778) and a β-diketone. The subsequent acid-catalyzed cyclization and dehydration form the quinoline ring, typically yielding 2,4-disubstituted products. iipseries.orgwikipedia.org

Doebner-von Miller Reaction: A disconnection based on this reaction breaks down the quinoline into an aniline, an α,β-unsaturated carbonyl compound, and an aldehyde or ketone. bohrium.comijpsjournal.com

Skraup Synthesis: This classic method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. uop.edu.pk The retrosynthetic disconnection would yield aniline and a glycerol-derived three-carbon unit (acrolein). uop.edu.pkiipseries.org

Modern C-H Activation/Annulation: More recent strategies involve disconnecting C-C or C-N bonds formed via transition-metal-catalyzed C-H activation. This allows for the conceptual breakdown of the quinoline into an aniline derivative and an alkyne or alkene coupling partner, offering novel and efficient synthetic routes. mdpi.com

A generalized retrosynthetic plan for a polysubstituted quinoline, representing this compound, could start with a Friedländer disconnection, identifying an appropriately substituted 2-aminoaryl ketone and a methylene (B1212753) carbonyl compound as the key synthons.

Optimized Reaction Pathways and Mechanistic Considerations in the Synthesis of this compound

Optimizing the synthesis of this compound involves selecting pathways that are efficient, high-yielding, and atom-economical. This requires a deep understanding of reaction mechanisms and the latest synthetic innovations.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. rsc.orgnih.gov This approach is ideal for building diverse quinoline libraries and is well-suited for synthesizing complex targets like this compound. rsc.orgrsc.org

Key MCRs for quinoline synthesis include:

Povarov Reaction: A three-component reaction involving an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be oxidized to quinolines. rsc.org

Doebner Reaction: A variation of the Doebner-von Miller synthesis, this MCR uses an aromatic amine, an aldehyde, and pyruvic acid to directly yield quinoline-4-carboxylic acids. tandfonline.com

Copper-Catalyzed A³ Coupling: An amine, an aldehyde, and an alkyne can be coupled in a so-called A³ (alkyne-aldehyde-amine) coupling reaction, followed by cyclization to yield 2,4-disubstituted quinolines. rsc.org

The mechanism of these reactions typically begins with the formation of a Schiff base or imine from the amine and aldehyde. rsc.org This intermediate then undergoes a key bond-forming event, such as a [4+2] cycloaddition (Povarov) or nucleophilic attack by another component, followed by intramolecular cyclization and aromatization to furnish the quinoline ring. rsc.org

Table 1: Comparison of Multi-component Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Typical Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Doebner Reaction | Aryl Amine, Aryl Aldehyde, Pyruvic Acid | p-TSA, Ytterbium Perfluorooctanoate | Quinoline-4-carboxylic acids | tandfonline.com |

| Copper-Catalyzed MCR | Aniline, Aldehyde, Alkyne | Cu(OTf)₂ | 2,4-Disubstituted quinolines | rsc.org |

| Iron-Catalyzed MCR | Aniline, Aryl Aldehyde, Ethyl Lactate | FeCl₃ | Substituted quinolines | rsc.org |

| Palladium-Catalyzed MCR | 2-Aminobenzonitrile, Arylboronic Acid, Ketone | Palladium Catalyst | Polysubstituted quinolines | rsc.org |

Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. rsc.orgnih.gov These green chemistry principles are increasingly applied to quinoline synthesis. ijpsjournal.comtandfonline.com

Sustainable approaches include:

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents. ijpsjournal.comtandfonline.com

Catalyst Recyclability: Employing heterogeneous or nanocatalysts that can be easily recovered and reused, minimizing waste and cost. acs.orgrsc.orgnih.gov For instance, a reusable solid acid catalyst, Nafion NR50, has been effectively used in the Friedländer synthesis under microwave conditions. mdpi.com

Energy Efficiency: Using microwave irradiation or ultrasound promotion to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. actascientific.comijpsjournal.comrsc.org

Atom Economy: Designing reactions, such as MCRs, that maximize the incorporation of reactant atoms into the final product. rsc.org

Table 2: Green Synthetic Methods for Quinoline Derivatives

| Method | Catalyst/Medium | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Nafion NR50 in ethanol | Rapid, high yield, reusable catalyst | mdpi.com |

| Ultrasound-Promoted Synthesis | Basic Ionic Liquids in water | High yields, mild conditions, simple procedure | researchgate.net |

| Solvent-Free Reaction | Fe₃O₄ Nanoparticles | High yield, easy workup, reusable catalyst | nih.gov |

| Biocatalysis | Malic Acid | Environmentally friendly, biodegradable catalyst | tandfonline.com |

The choice of catalyst is critical for controlling the efficiency and selectivity of quinoline synthesis. A wide array of catalytic systems has been developed, ranging from classical acids to sophisticated transition metal complexes. acs.orgnumberanalytics.com

Transition Metal Catalysis:

Palladium (Pd): Used in oxidative annulation and decarbonylative cross-coupling reactions to build the quinoline scaffold. mdpi.comorganic-chemistry.org

Copper (Cu): Widely employed in MCRs and C-H activation strategies, often using Cu(OTf)₂ or copper acetate (B1210297) as the catalyst. mdpi.comrsc.org

Rhodium (Rh) and Cobalt (Co): Effective for C-H activation and annulation reactions, enabling the synthesis of quinolines from simple anilines and coupling partners. mdpi.com

Iron (Fe) and Ruthenium (Ru): Low-cost and environmentally benign catalysts used for dehydrogenative coupling and cyclization reactions. organic-chemistry.orgresearchgate.net A single-atom iron catalyst has shown exceptional performance in the synthesis of quinolines from amino alcohols and ketones. organic-chemistry.org

Acid Catalysis:

Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are classic catalysts for condensation and cyclization in reactions like the Combes and Skraup syntheses. iipseries.orgtandfonline.com

Lewis Acids: Zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and iodine are effective promoters for various quinoline syntheses, including Friedländer and MCRs. rsc.org

Nanocatalysis: The use of nanocatalysts, such as RuO₂/MWCNT or copper nanocomposites, offers advantages like high catalytic activity, mild reaction conditions, and excellent reusability. acs.orgrsc.org

Table 3: Selected Catalytic Systems for Quinoline Synthesis

| Catalyst | Reactants | Reaction Type | Key Conditions | Reference |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ | 2-Aminobenzyl alcohol, Ketone | Dehydrogenative Coupling/Annulation | KᵗOBu, H₂O, 120 °C | researchgate.net |

| Cu(OAc)₂ | Saturated Ketone, Anthranil | One-pot Annulation | - | mdpi.com |

| FeCl₃ | Aniline, DMSO, Aryl Ketone | Cyclization | Aerobic conditions | rsc.org |

| Iodine (I₂) | Aryl Amine, Styrene Oxide, Aryl Acetylene | Metal-free MCR | 120 °C, solvent-free | rsc.org |

| Single-Atom Iron | Amino alcohol, Ketone | Acceptorless Dehydrogenative Coupling | - | organic-chemistry.org |

Stereoselective Synthesis of Chiral this compound Analogs

For quinoline derivatives that possess chirality, such as those with stereogenic centers or axial chirality, enantioselective synthesis is crucial. rsc.org This field has seen significant advances, enabling the controlled synthesis of single enantiomers. unibo.itresearchgate.net

Catalyst-Controlled Synthesis: The development of chiral catalysts allows for the direct formation of enantioenriched products. rsc.org

Chiral Phosphoric Acids (CPAs): These Brønsted acids have been used to catalyze reactions like the Minisci-type functionalization of quinolines, creating products with both central and axial chirality with high enantioselectivity. rsc.orgrsc.org

Chiral Metal Complexes: Combining transition metals (e.g., Iridium, Palladium) with chiral ligands is a powerful strategy. rsc.orgthieme-connect.com For example, a photoredox reaction catalyzed by a chiral lithium phosphate/Ir-photoredox complex has been used to synthesize axially chiral 3-(N-indolyl)quinolines. rsc.orgrsc.org

Asymmetric Reactions:

Allylic Alkylation: Palladium catalysts with chiral quinoline-based phosphine (B1218219) ligands (e.g., QUIPHOS) have been successfully used in asymmetric allylic alkylation to form C-C bonds stereoselectively. thieme-connect.com

Cascade Cyclizations: Pd(II) catalysts can facilitate enantioselective cascade cyclizations to produce complex chiral quinoline structures. thieme-connect.com

The ability to construct multiple chiral elements simultaneously remains a significant challenge, but recent breakthroughs in combining photoredox catalysis with chiral acid catalysis have opened new avenues for synthesizing highly complex and stereochemically rich quinoline analogs. rsc.orgrsc.org

Molecular Mechanism of Action Studies of Quinoline Derivative 10

Identification and Characterization of Biological Targets

The initial step in understanding the pharmacological effects of Quinoline (B57606) Derivative 10 involves identifying its direct molecular partners within a biological system. This is achieved through a combination of computational and experimental techniques designed to map the interactions between the compound and its protein targets.

Ligand-Protein Interaction Profiling

Computational molecular docking and simulations are pivotal in predicting how Quinoline Derivative 10 binds to proteins. These models provide insights into the specific amino acid residues involved in forming stable complexes. For instance, studies on a closely related compound, designated 10A, have identified key interaction points within its target protein's binding site. researchgate.net Similarly, molecular docking of other quinoline derivatives, such as an indole-quinoline compound SM7, revealed binding affinities with targets like STAT3, BCL2, and MMP9. orientjchem.org

In silico analyses of quinoline derivatives binding to various receptors, like the MCHR1 antagonist receptor, have highlighted the importance of specific interactions. mdpi.com These often include:

Ionic Bonds: An essential ionic bond can form between a basic nitrogen atom in the quinoline structure and acidic residues like Aspartate (Asp). mdpi.com

Hydrogen Bonds: Hydrogen bonds are frequently observed between the quinoline molecule and amino acid residues such as Glutamine (Gln) and Tyrosine (Tyr). mdpi.com

Hydrophobic Interactions: Aromatic regions of the protein, rich in residues like Phenylalanine (Phe) and Tryptophan (Trp), often form hydrophobic interactions with the quinoline ring structure. mdpi.com

A molecular docking simulation of a quinoline derivative (SKA-346) into the KCa3.1 channel binding pocket further illustrates these principles, where computational models predict specific, energetically favorable binding poses. rsc.org

Interactive Table: Predicted Ligand-Protein Interactions for a Quinoline Derivative This table is based on data for MCHR1 antagonists and other quinoline derivatives.

| Interaction Type | Interacting Amino Acid Residue(s) | Reference(s) |

| Ionic Bonding | Asp123 | mdpi.com |

| Hydrogen Bonding | Gln127, Gln212, Gln276, Tyr272 | mdpi.com |

| Hydrophobic/Aromatic | Phe128, Trp179, Phe213, Phe217 | mdpi.com |

| Binding Affinity (kcal/mol) | -7.0 (BCL2), -7.7 (MMP9) | orientjchem.org |

Cellular Target Engagement and Validation Assays

To confirm that the interactions predicted by computational models occur within a living cell, target engagement assays are employed. These assays measure the physical binding of a compound to its intended target in a cellular context.

One such method is the NanoBRET Target Engagement Assay, which has been used to evaluate the in-cell activity of quinoline derivatives. nih.govbiorxiv.org This assay uses bioluminescence resonance energy transfer (BRET) to detect ligand binding. In one study, a 7-iodo quinoline derivative (compound 16) was shown to engage its target in cells with an IC₅₀ value of 1.3 μM. nih.gov However, such assays also reveal that potency can differ significantly between cell-free and in-cell environments, highlighting the importance of cellular validation. nih.gov

Another powerful technique is the Cellular Thermal Shift Assay (CETSA). researchgate.netacs.org This method is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. By heating intact cells treated with the compound and then measuring the amount of soluble (non-denatured) target protein, researchers can confirm direct engagement. This approach has been extended to include various detection methods, such as mass spectrometry and luminescence-based readouts. researchgate.net

Elucidation of Downstream Signaling Pathway Modulation by this compound

Once this compound binds to its cellular target, it can trigger a cascade of downstream events, altering various signaling pathways that control cellular processes. Research on different quinoline compounds has revealed modulation of several key pathways.

A novel quinoline compound, designated 91b1, was found to exert its anticancer effects by downregulating the expression of Lumican. mdpi.com To understand the mechanism, a Bio-Plex Pro Cell Signaling Assay was used, which analyzed the phosphorylation status of key signaling proteins. This revealed that the compound modulates pathways involving proteins such as AKT, ATF-2, and MEK1. mdpi.com

Other quinoline derivatives have been shown to:

Inhibit the NF-κB Pathway: A quinoline known as Q3 was shown to inhibit the canonical NF-κB transcription factor pathway, which is crucial in inflammation and cancer. mdpi.com

Modulate Inflammatory Pathways: Certain derivatives can reduce cytokine production and inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). samipubco.com

Inhibit Receptor-Mediated Signaling: Some quinolines act as inhibitors of the transient receptor potential vanilloid 1 (TRPV1) receptor, a key component in inflammatory pain signaling. samipubco.com

Affect Cancer-Related Pathways: Quinoline-based P2X7R antagonists can reduce the activity of the PI3K/AKT/GSK3/MYCN and HIF1-VEGF signaling pathways, which are implicated in tumor growth. nih.gov

Enzyme Kinetic Studies (Inhibition/Activation)

To precisely define how this compound affects a specific enzyme, kinetic studies are performed. These analyses determine the mode of inhibition or activation and quantify the compound's potency.

For example, detailed kinetic studies were conducted on a quinoline-benzothiazole hybrid (compound 8h), a potent inhibitor of α-glucosidase. nih.govresearchgate.net Lineweaver-Burk plots, which graph the inverse of reaction velocity against the inverse of substrate concentration, indicated a non-competitive mode of inhibition. nih.govresearchgate.net This means the inhibitor does not compete with the substrate for the enzyme's active site but binds to a different (allosteric) site. The study determined the inhibition constant (Ki) for compound 8h to be 38.2 µM. nih.govresearchgate.net

In another study, quinoline-based compounds (9 and 13) were analyzed for their inhibitory effect on a DNA methyltransferase. biorxiv.org The kinetic analysis revealed significant changes:

A dramatic reduction in the catalytic rate (kcat).

A moderate increase in the Michaelis constant (KM), suggesting a slight decrease in the enzyme's affinity for its substrate.

Interactive Table: Enzyme Kinetic Parameters for Selected Quinoline Derivatives

| Compound | Target Enzyme | Inhibition Type | Ki (µM) | Effect on Kinetic Parameters | Reference(s) |

| 8h | α-glucosidase | Non-competitive | 38.2 | N/A | nih.govresearchgate.net |

| 9 | DNA Methyltransferase | Mixed/Non-competitive | N/A | ↓ kcat (12-fold), ↑ KM (2-4 fold) | biorxiv.org |

| 13 | DNA Methyltransferase | Mixed/Non-competitive | N/A | ↓ kcat (25-fold), ↑ KM (2-4 fold) | biorxiv.org |

Gene Expression and Proteomic Analysis in Response to this compound

To obtain a global view of the cellular response to this compound, researchers employ high-throughput techniques like gene expression analysis and proteomics. These methods reveal widespread changes in cellular function and identify affected biological pathways.

Gene Expression Analysis: Quantitative polymerase chain reaction (qPCR) is used to measure changes in the expression levels of specific genes. Studies on various quinoline derivatives have demonstrated significant gene modulation. For instance, compound 91b1 was found to dose-dependently downregulate the mRNA expression of Lumican in cancer cells. mdpi.com In another example, quinoline Q3 was shown to reduce the TNF-induced transcription of target genes in the NF-κB pathway. mdpi.com Furthermore, studies have investigated the structure-dependent effects of different quinoline derivatives on the expression of genes regulated by nuclear receptor 4A2 (NR4A2), showing that activity is often dependent on the specific compound, gene, and cell type. nih.gov

Proteomic Analysis: Proteomics involves the large-scale study of proteins, providing a snapshot of the proteins present in a cell at a given time. Using techniques like two-dimensional gel electrophoresis followed by mass spectrometry, researchers can identify proteins that are up- or downregulated in response to a compound.

A proteomic analysis of the malaria parasite P. falciparum treated with an isocryptolepine derivative (ICL-M) identified 112 differentially expressed proteins. plos.orgscispace.com Of these, 58 were upregulated and 54 were downregulated. plos.org Bioinformatic analysis of these proteins revealed that pathways related to ribosomes, proteasomes, metabolism, and oxidative phosphorylation were significantly impacted. plos.org Similarly, a proteomic study on cells treated with a hydroxyquinoline-copper complex also revealed significant alterations in protein expression profiles. mdpi.com

Interactive Table: Summary of Proteomic Analysis of ICL-M-Treated P. falciparum

| Total Proteins Analyzed | Differentially Expressed Proteins | Upregulated Proteins | Downregulated Proteins | Significantly Affected Pathways | Reference(s) |

| >1000 (Implied) | 112 | 58 | 54 | Ribosomes, Proteasomes, Metabolic Pathways, Oxidative Phosphorylation | plos.org |

Interactions with Cellular Macromolecules (e.g., DNA, RNA, Lipids)

Beyond proteins, quinoline derivatives can interact with other essential cellular macromolecules, including nucleic acids (DNA and RNA) and lipids. These interactions are critical to the mechanism of action for many compounds in this class.

Several studies have shown that the planar structure of the quinoline system allows it to intercalate between the base pairs of DNA. researchgate.net This insertion can cause conformational changes, leading to DNA strand breaks and cytotoxicity. researchgate.net Specific quinoline-based compounds, such as compounds 9 and 11, have been demonstrated to act as DNA intercalators. biorxiv.orgbiorxiv.org Circular dichroism and thermal melting experiments on other derivatives confirmed that they can bind within the minor groove of AT-rich DNA and also intercalate into AU-rich RNA. researchgate.net The antimalarial drug hydroxychloroquine, a quinoline derivative, has also been shown to interact with both DNA and RNA. rsc.org

The antimalarial action of some quinolines is linked to their interaction with heme, a breakdown product of hemoglobin. mdpi.compnas.org These drugs are thought to form a π-π complex with heme, preventing its detoxification into hemozoin crystals within the parasite's digestive vacuole. mdpi.compnas.org This leads to a buildup of toxic heme, which can compromise the integrity of the vacuolar lipid bilayer, ultimately killing the parasite. journals.co.za

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Quinoline Derivative 10

Identification of Pharmacophoric Features and Key Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For quinoline (B57606) derivatives, the core scaffold itself is a fundamental pharmacophoric feature. rsc.org However, specific substitutions at various positions are critical for defining and enhancing pharmacological efficacy. rsc.org

Key structural motifs and pharmacophoric features identified for different biological activities include:

Anticancer Activity : The planar structure of the quinoline ring system is beneficial for intercalating with DNA. orientjchem.org Specific substitutions at positions 2, 4, 7, and 8 are known to modulate activity. For instance, a large and bulky alkoxy group at the C-7 position and an amino side chain at the C-4 position were identified as beneficial pharmacophoric groups for antiproliferative activity in a series of quinoline derivatives, including the potent compound 10g . nih.gov The presence of a hydroxyl or methoxy (B1213986) group at C-7 can also improve antitumor activity. orientjchem.org For tubulin polymerization inhibitors, certain quinoline derivatives are designed to possess the essential pharmacophoric features of colchicine (B1669291) binding site inhibitors. semanticscholar.orgekb.eg

Antimalarial Activity : A basic nitrogen atom within the quinoline ring is considered important. orientjchem.org Structure-activity relationship studies have shown that electron-donating groups (e.g., -OCH₃) at the C-2 position can enhance antimalarial activity, while electron-withdrawing groups (e.g., -Cl) at the same position may lead to a loss of activity. rsc.org Furthermore, a hydrophilic substituent on position 4 and a bulky group at position 7 of the quinoline core have been shown to favor inhibitory activity against P. falciparum. mdpi.com

MDR Reversal Activity : For quinoline derivatives that reverse multidrug resistance (MDR) in cancer cells, crucial features include a basic nitrogen atom in the quinoline moiety and another in a linked piperazine (B1678402) ring. acs.org The spatial arrangement of hydrophobic moieties is also critical. acs.org

Antagonist Activity : In the development of selective mGlu1 antagonists, the compound cis-10 was identified as a potent derivative. nih.gov For α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for activity. acs.orgacs.org

A general pharmacophore model for antioxidant quinoline derivatives was developed and found to contain one aromatic ring and three hydrogen bond acceptors. nih.gov

Impact of Substituent Variations on Biological Activity and Selectivity

The type and position of substituents on the quinoline ring have a profound impact on the biological activity and selectivity of the resulting compounds.

For antiproliferative quinoline derivatives, a systematic analysis revealed several key trends. A study that led to the development of compound 10g as a potent antitumor agent highlighted that the length of an alkylamino side chain at position 4 significantly affected potency, with a two-carbon (ethylene) chain being optimal. nih.gov Substitutions on the quinoline nucleus at position 7 with large alkoxy groups were also found to be beneficial for activity. nih.gov

In another study on 2-styryl-8-substituted quinolines, the nature of the substituent at position 8 was critical for cytotoxicity. Compounds with a hydroxyl (-OH) group at C-8 were more cytotoxic than those with a nitro (-NO₂) group. acs.org Furthermore, introducing an electron-withdrawing group like bromine (-Br) onto the styryl ring enhanced cytotoxicity in both series. acs.org

The table below summarizes the observed impact of various substituents on the biological activity of different quinoline series.

| Quinoline Series | Position of Substitution | Substituent Type | Impact on Biological Activity | Reference |

| 4-aminoquinolines | Position 4 (Side Chain) | Optimal length of two CH₂ units in the alkylamino side chain | Most favorable for antiproliferative potency | nih.gov |

| 4-aminoquinolines | Position 7 | Large, bulky alkoxy group (e.g., 4-fluorobenzyloxy) | Beneficial for antiproliferative activity | nih.gov |

| Quinoline-imidazole hybrids | Position 2 | Electron-donating group (-OCH₃) vs. Electron-withdrawing group (-Cl) | OCH₃ enhanced antimalarial activity; Cl led to loss of activity | rsc.org |

| 2-styryl-quinolines | Position 8 | Hydroxyl (-OH) vs. Nitro (-NO₂) | -OH group resulted in better cytotoxicity | acs.org |

| 2-styryl-quinolines | Styryl ring | Electron-withdrawing group (-Br) | Enhanced cytotoxicity | acs.org |

| 4-aminoquinolines | Position 3 | Presence of any substituent (e.g., -CH₂OH) | Critical for α2C-adrenoceptor antagonist activity | acs.org |

| Quinoline derivatives | Hydrophobic moiety | Deviation of two aryl rings from a common plane | Essential for effective reversal of multidrug resistance | acs.org |

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional shape (conformation) of a molecule is crucial for its interaction with biological targets. Conformational analysis of quinoline derivatives has revealed strong correlations between molecular geometry and biological efficacy.

For instance, in a series of quinoline derivatives designed to reverse multidrug resistance, the relative orientation of two aryl rings within the hydrophobic part of the molecule was found to be essential. An analysis indicated that a deviation of these rings from a single plane is a requirement for high activity, likely because this conformation allows for optimal interaction with the P-glycoprotein transporter. acs.org

Crystallographic analyses of 2-styryl-quinoline derivatives have shown that substituent choices influence not only the molecular structure but also the supramolecular assembly through various weak bonding interactions. acs.org These higher-order structural features can be critical for how the compounds behave in a biological environment.

In computational studies, the analysis of the most stable conformations of quinoline derivatives docked into the active sites of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) is used to predict neuroprotective potential. nih.gov The specific conformation adopted by the ligand within the binding pocket determines the strength and nature of its interactions, directly correlating to its inhibitory efficacy. nih.gov

Development and Validation of QSAR Models for Quinoline Derivative 10 Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ijaems.com These models are powerful tools for predicting the activity of novel compounds and for understanding the physicochemical properties that drive biological effects. ijaems.com

The development of a QSAR model typically involves:

Data Set Preparation : Assembling a series of structurally related quinoline compounds with measured biological activity (e.g., IC₅₀ values). bohrium.comallsubjectjournal.com

Descriptor Calculation : Computing various molecular descriptors (e.g., steric, electronic, hydrophobic, topological) for each compound. nih.govarabjchem.org

Model Generation : Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical relationship between the descriptors and the biological activity. allsubjectjournal.comnih.gov

Validation : Rigorously testing the model's predictive power and robustness.

Validation is a critical step to ensure the QSAR model is reliable. It is typically performed in two ways:

Internal Validation : This assesses the model's stability and robustness using the training set data. A common method is the leave-one-out (LOO) cross-validation, which yields a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. allsubjectjournal.com

External Validation : This evaluates the model's ability to predict the activity of compounds not used in its development (the test set). The predictive capability is often measured by the squared correlation coefficient for the test set (r²_test). An r²_test value greater than 0.6 is often considered a threshold for a predictive model. mdpi.com

Numerous QSAR studies have been successfully performed on quinoline derivatives for various activities, including anticancer, antimalarial, and antitubercular effects. bohrium.comeurjchem.comnih.gov For example, a 3D-QSAR study on a large set of antimalarial quinoline derivatives yielded statistically validated CoMFA and CoMSIA models with high predictive power (q² = 0.677 and 0.741, respectively). nih.gov Another study on antitubercular quinolines developed a robust model with a high cross-validation coefficient (q² = 0.9071) and excellent predictive correlation for the external test set (r² = 0.9892). allsubjectjournal.com

The table below shows representative statistical parameters from various QSAR studies on quinoline derivatives, illustrating the quality of the developed models.

| QSAR Model Type | Biological Activity | q² (Internal Validation) | r²_test (External Validation) | Key Descriptors/Fields | Reference |

| CoMFA/CoMSIA | Antimalarial | 0.677 / 0.741 | 0.878 / 0.876 | Steric, Electrostatic, Hydrophobic | mdpi.comnih.gov |

| PLS | Antitubercular | 0.9071 | 0.9896 (predicted r²) | 2D Descriptors | allsubjectjournal.com |

| GA-MLR / BP-ANN | Anticancer (Topo I) | N/A (MLR r² = 0.75) | N/A (MLR r² = 0.72) | Constitutional, Geometrical | bohrium.com |

| Catboost (ML) | P-glycoprotein Inhibition | N/A | 0.95 (overall R²) | 2D/3D Descriptors | nih.gov |

Note: N/A indicates the specific value was not the primary metric reported in the abstract. MLR/ANN models often report separate r² for training and test sets.

These validated QSAR models serve as valuable guides in the design of new quinoline derivatives, like those in the "this compound" series, allowing for the prioritization of synthetic targets with a higher probability of potent and selective biological activity.

In Vitro Pharmacological Evaluation of Quinoline Derivative 10

Cytotoxicity and Antiproliferative Activity in Disease-Relevant Cell Lines

Quinoline (B57606) derivatives have been the subject of extensive research due to their potential as anticancer agents. brieflands.comarabjchem.org The core quinoline structure is a versatile scaffold that allows for the synthesis of a wide array of derivatives with diverse biological activities. arabjchem.org These compounds have been shown to exhibit cytotoxic effects through various mechanisms, including the inhibition of protein kinases like PI3K-PKB, epidermal growth factor receptor (EGFR), and mitogen-activated protein kinase, as well as non-receptor tyrosine kinases. brieflands.comarabjchem.org

A study investigating a series of quinoline derivatives, designated 10a, 10b, and 10c, evaluated their antiproliferative activity against a panel of approximately 60 human tumor cell lines at a concentration of 10 µM. researchgate.net The results indicated that these compounds displayed comparatively higher selectivity towards the HOP-92 non-small cell lung cancer cell line, with percent growth inhibitions of 34.14%, 35.29%, and 31.59%, respectively. researchgate.net

Another series of novel quinoline derivatives was synthesized and evaluated for their potential as antitumor agents. nih.gov Among these, compound 10g , identified as 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine, emerged as a highly potent antiproliferative agent against human tumor cell lines, with IC₅₀ values of less than 1.0 μM. nih.gov Further investigation into its mechanism of action revealed that compound 10g triggers p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity. nih.gov

The cytotoxic effects of various 4-aminoquinoline (B48711) derivatives have also been examined in human breast tumor cell lines, MCF7 and MDA-MB468. nih.gov While all tested compounds showed some level of effectiveness, one compound, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was identified as the most active in the series. nih.gov Two compounds in this study exhibited a GI₅₀ range of 7.35–8.73 μM against MDA-MB468 cells, and one compound showed a GI₅₀ of 8.22 μM against MCF-7 cells. nih.gov

Furthermore, a series of quinoline-based thiazolidinone derivatives were evaluated for their anticancer activity. nih.gov Compound 7 in this series demonstrated significant cytotoxic activity against HCT-116 colon cancer cells with an IC₅₀ value of 7.43 µM, which was more potent than the reference drug 5-FU (IC₅₀ = 11.36 µM). nih.gov This compound also showed moderate cytotoxicity against normal FHC cells (IC₅₀ = 35.27 µM), suggesting some level of selectivity. nih.gov

The functionalization of the quinoline core has been shown to significantly influence cytotoxic activity. brieflands.com For instance, a study on a series of quinoline derivatives against Caco-2 colorectal carcinoma cells found that a nitro-aldehyde quinoline derivative (E) had the highest cytotoxicity (IC₅₀ value of 0.535 µM). brieflands.com This highlights the potential for deliberate chemical modifications to enhance the cytotoxic properties of quinoline derivatives. brieflands.com

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound Series | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 10a, 10b, 10c | HOP-92 (Non-Small Cell Lung Cancer) | Growth Inhibition (%) | 34.14, 35.29, 31.59 | researchgate.net |

| 10g | Human Tumor Cell Lines | IC₅₀ (µM) | <1.0 | nih.gov |

| 4-Aminoquinoline Derivatives | MDA-MB468 (Breast Cancer) | GI₅₀ (µM) | 7.35–8.73 | nih.gov |

| 4-Aminoquinoline Derivative | MCF-7 (Breast Cancer) | GI₅₀ (µM) | 8.22 | nih.gov |

| Quinoline-based Thiazolidinone (Compound 7) | HCT-116 (Colon Cancer) | IC₅₀ (µM) | 7.43 | nih.gov |

| Nitro-aldehyde Quinoline (Compound E) | Caco-2 (Colorectal Carcinoma) | IC₅₀ (µM) | 0.535 | brieflands.com |

Antimicrobial Spectrum and Potency against Specific Pathogens (e.g., Bacteria, Fungi, Parasites, Viruses)

Quinoline derivatives are recognized for their broad-spectrum antimicrobial properties. arabjchem.org A specific study reported that a compound designated as quinoline derivative 10 demonstrated notable antibacterial and antifungal activity. ijpsr.com This compound exhibited better antibacterial activity against S. aureus and B. subtilis than the reference drug streptomycin. ijpsr.com Furthermore, it was found to be a more potent antifungal agent against A. niger and C. albicans when compared to the reference drug fusidic acid. ijpsr.com

The synthesis of molecular hybrids incorporating the quinoline scaffold is a promising strategy for developing new antimicrobial drugs. nih.gov For example, quinoline-based hydroxyimidazolium hybrids have been evaluated against a range of clinically important fungal and bacterial pathogens. nih.gov Hybrids 7a and 7b in this series were the most potent against Mycobacterium tuberculosis H37Rv, with MIC values of 20 and 10 µg/mL, respectively. nih.gov

Other research has focused on quinoline derivatives containing an azole nucleus. scispace.com The antimicrobial activity of these newly synthesized compounds showed good to moderate activity against a variety of microorganisms. scispace.com

In the context of viral infections, novel quinoline derivatives have been synthesized and tested for their ability to inhibit Zika virus (ZIKV) replication. nih.gov These compounds, which are modified versions of hydroxychloroquine, demonstrated potent antiviral activity without causing significant cytotoxicity in ocular cells. nih.gov The mechanism of action is believed to involve the inhibition of autophagy and modulation of the innate inflammatory response. nih.gov

Table 2: Antimicrobial Activity of this compound

| Pathogen | Activity | Comparison | Reference |

|---|---|---|---|

| S. aureus (Bacteria) | Antibacterial | Better than streptomycin | ijpsr.com |

| B. subtilis (Bacteria) | Antibacterial | Better than streptomycin | ijpsr.com |

| A. niger (Fungus) | Antifungal | More potent than fusidic acid | ijpsr.com |

| C. albicans (Fungus) | Antifungal | More potent than fusidic acid | ijpsr.com |

Anti-inflammatory and Immunomodulatory Effects in Cellular Assays

Quinoline and its derivatives have garnered significant attention for their potential anti-inflammatory and immunomodulatory activities. brieflands.comresearchgate.net Research has shown that these compounds can exert their effects through various mechanisms, including the inhibition of pro-inflammatory mediators.

One study investigated a series of quinoline derivatives and their complexes with copper(II) in in vitro cell models. researchgate.net The results indicated that these compounds possess anti-inflammatory properties. researchgate.net Another study focused on a specific quinoline derivative, 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5), and demonstrated its promising anti-inflammatory therapeutic effect in RAW 264.7 macrophage cells. tbzmed.ac.ir This compound was found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) protein and gene. tbzmed.ac.ir Furthermore, it suppressed the gene expression of other inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). tbzmed.ac.ir

A series of quinoline derivatives were synthesized and evaluated for their immunosuppressive activity using a T-cell functional assay. nih.gov Among the synthesized compounds, 5,7-dimethoxyquinolin-4-yl 2,6-dichlorobenzoate (B1236402) (22) and 5,7-dimethoxyquinolin-4-yl 4-methylbenzenesulfonate (B104242) (40) exhibited potent inhibitory activity on T-cell activation in a dose-dependent manner without significant cytotoxicity at a 10 microM concentration. nih.gov

Fluoroquinolones, a class of quinoline derivatives, have also been shown to possess immunomodulatory effects. nih.gov In vitro, most fluoroquinolone derivatives inhibit the synthesis of interleukin 1 and tumor necrosis factor (TNF)alpha, while superinducing interleukin 2 synthesis. nih.gov

The anti-inflammatory potential of cryptolepine (B1217406), a 5-methyl-5H-indolo[2,3-b]quinoline, has also been noted. In vitro studies have shown that cryptolepine can reduce the production of nitric oxide and inhibit the DNA binding of nuclear factor-kappa B (NF-ĸB) upon inflammatory stimulation. nih.gov

Table 3: Anti-inflammatory and Immunomodulatory Effects of Quinoline Derivatives

| Compound/Derivative | Cellular Assay/Model | Observed Effect | Reference |

|---|---|---|---|

| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (5) | RAW 264.7 Macrophages | Inhibition of NO, iNOS, COX-2, IL-6, IL-1β, TNF-α | tbzmed.ac.ir |

| 5,7-dimethoxyquinolin-4-yl 2,6-dichlorobenzoate (22) | T-cell functional assay | Potent inhibition of T-cell activation | nih.gov |

| 5,7-dimethoxyquinolin-4-yl 4-methylbenzenesulfonate (40) | T-cell functional assay | Potent inhibition of T-cell activation | nih.gov |

| Fluoroquinolone derivatives | In vitro | Inhibition of IL-1 and TNF-α synthesis | nih.gov |

| Cryptolepine | In vitro inflammatory stimulation | Reduction of NO production and NF-ĸB DNA binding | nih.gov |

Neuroprotective and Neuromodulatory Properties in Cellular Models

Quinoline derivatives have emerged as promising candidates for the development of neuroprotective agents, with potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's. bohrium.comnih.gov Their neuroprotective effects are often attributed to their antioxidant properties and their ability to interact with key enzymes and receptors in the central nervous system. nih.gov

A computational study designed and analyzed 8536 quinoline derivatives for their neuroprotective potential. nih.gov Based on molecular docking simulations, some of these derivatives are predicted to act as inhibitors of catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), all of which are important targets in the treatment of neurodegenerative disorders. nih.gov Four specific derivatives, dQ49, dQ829, dQ8368, and dQ2357, were proposed for further investigation, with dQ829 identified as a particularly promising candidate with both antioxidant and potential neuroprotective effects. bohrium.com

The structural features of quinoline derivatives play a crucial role in determining their biological activity. mdpi.com Minor modifications, such as changing the position of a hydroxyl group, can significantly impact their hydrogen-bonding capacity, lipophilicity, and ultimately their affinity for specific protein targets like the N-methyl-D-aspartate (NMDA) receptor. mdpi.com This fine-tuning of the molecular structure can determine whether a derivative acts as a neuroprotective agent or an excitotoxic one. nih.govmdpi.com

In cellular models of Alzheimer's disease, certain quinoline derivatives have demonstrated significant neuroprotective effects. For example, in SH-SY5Y cells, a metal chelator containing a pyridine-2,6-dicarboxamide and a quinoline scaffold showed significant neuroprotection against toxicities induced by both Aβ peptide and H₂O₂. researchgate.net Another study found that a specific quinoline derivative, compound 12b, exhibited neuroprotective effects with an EC₅₀ value of 0.1 μM and was effective in reducing and disaggregating Aβ fibrils. arabjchem.org

Receptor Binding and Functional Assays

The pharmacological effects of quinoline derivatives are often mediated through their interaction with specific receptors. Various studies have employed receptor binding and functional assays to elucidate the mechanisms of action of these compounds.

A series of structurally constrained analogues based on octahydrobenzo[g or f]quinoline moieties were designed and evaluated for their binding to dopamine (B1211576) D2 and D3 receptors. nih.gov Among these, the trans-octahydrobenzo[f]-quinolin-7-ol derivative, compound (±)-8, displayed the highest affinity for both D2 and D3 receptors, with Kᵢ values of 49.1 nM and 14.9 nM, respectively. nih.gov

In the context of migraine treatment, an in silico docking study investigated the interaction of twelve compounds, including quinoline derivatives, with the calcitonin gene-related peptide (CGRP) receptor, a class B G-protein coupled receptor. kau.edu.sa The study found that the evaluated quinoline derivatives were competitive inhibitors and demonstrated efficient inhibitory activity against the CGRP receptor, suggesting their potential as a basis for designing new anti-migraine drugs. kau.edu.sa

Radioligand binding assays have also been used to assess the affinity of quinoline derivatives for serotonin (B10506) receptors. For instance, a series of quinoline derivatives were evaluated for their binding to 5-HT₆, 5-HT₂ₐ, and 5-HT₂ₑ receptors, with some compounds identified as potential PET ligands for the 5-HT₆ receptor. nih.gov

Furthermore, a novel quinoline derivative, SKA-346, was identified as a selective activator of the KCa3.1 potassium channel through electrophysiology analysis. rsc.org In functional assays, SKA-346 activated KCa3.1 with an EC₅₀ of 1.9 μM. rsc.org In silico modeling suggested that SKA-346 binds to a pocket at the interface between the calmodulin N-lobe and the S4–S5 linker of the KCa3.1 channel. rsc.org

Table 4: Receptor Binding and Functional Activity of Quinoline Derivatives

| Compound/Derivative | Receptor/Target | Assay Type | Result (Kᵢ/EC₅₀) | Reference |

|---|---|---|---|---|

| (±)-trans-octahydrobenzo[f]-quinolin-7-ol (8) | Dopamine D2 Receptor | Binding Assay | Kᵢ = 49.1 nM | nih.gov |

| (±)-trans-octahydrobenzo[f]-quinolin-7-ol (8) | Dopamine D3 Receptor | Binding Assay | Kᵢ = 14.9 nM | nih.gov |

| Quinoline derivatives | CGRP Receptor | In silico Docking | Competitive inhibitors | kau.edu.sa |

| SKA-346 | KCa3.1 Channel | Functional Assay (Electrophysiology) | EC₅₀ = 1.9 µM | rsc.org |

In Vivo Preclinical Efficacy Studies of Quinoline Derivative 10 in Animal Models

Efficacy in Established Disease Models

Quinoline (B57606) derivatives have demonstrated a broad spectrum of pharmacological activities in various preclinical models, including those for cancer, infectious diseases, and inflammation. connectjournals.comnih.govrsc.org

In the realm of oncology, a notable quinoline derivative, 10E, has shown significant antitumor activity. researchgate.net In a tumor xenograft model of non-small cell lung cancer (NSCLC), the combination of 10E with ionizing radiation resulted in a significant inhibition of tumor growth. researchgate.net This radiosensitizing effect is linked to its ability to suppress DNA damage repair pathways. researchgate.net Another quinoline derivative, 10g, was effective in inhibiting tumor growth in a colorectal cancer xenograft model in nude mice. nih.gov Furthermore, the novel synthetic quinoline derivative DFIQ has demonstrated anticancer potential by inducing apoptosis and autophagy in in vivo zebrafish xenograft models of NSCLC. mdpi.com Studies on hepatocellular carcinoma have also shown that the quinoline derivative 10E can inhibit tumor growth in a cell line-derived xenograft (CDX) model. sciencepublishinggroup.com

Beyond cancer, quinoline derivatives have been investigated for their therapeutic potential in infectious diseases. Certain quinoline compounds have shown efficacy in a mouse model of Clostridioides difficile infection (CDI). nih.gov In experimental mouse models of intracerebral infection with transmissible spongiform encephalopathies, intraventricular infusion of quinine (B1679958) and biquinoline was effective in prolonging the incubation period. nih.gov A series of quinoline-4-carboxamides demonstrated excellent oral efficacy in mouse models of malaria. acs.org The quinoline derivative HT61 has also shown effectiveness against Staphylococcus aureus biofilms, a significant challenge in clinical settings. asm.org

In the context of inflammation, a synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), displayed high anti-inflammatory effects in a xylene-induced ear edema test in mice, comparable to standard anti-inflammatory drugs. nih.gov Another study highlighted the anti-inflammatory activity of imidazo[4,5-c]quinoline derivatives in mouse models of acute enteritis. acs.org

Interactive Data Table: Efficacy of Quinoline Derivatives in Disease Models

| Compound | Disease Model | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Quinoline Derivative 10E | Non-Small Cell Lung Cancer | Tumor Xenograft (Mouse) | Significantly inhibits tumor growth when combined with ionizing radiation. | researchgate.net |

| Quinoline Derivative 10g | Colorectal Cancer | Xenograft (Nude Mice) | Effectively inhibited tumor growth. | nih.gov |

| DFIQ | Non-Small Cell Lung Cancer | Zebrafish Xenograft | Induced apoptosis and autophagy, showing an inhibitory effect on lung cancer cells. | mdpi.com |

| Quinoline Derivative 10E | Hepatocellular Carcinoma | Cell Line-Derived Xenograft (CDX) | Inhibited the growth of HCC tumors. | sciencepublishinggroup.com |

| Quinoline Compound 6 | Clostridioides difficile Infection | Mouse Model | Improved diarrhea and survival of mice with CDI. | nih.gov |

| Quinine and Biquinoline | Transmissible Spongiform Encephalopathies | Mouse Model | Prolonged the incubation period of the infection. | nih.gov |

| Quinoline-4-carboxamides | Malaria | Mouse Model | Showed excellent oral efficacy. | acs.org |

| HT61 | Staphylococcus aureus Biofilms | Effective at reducing biofilm viability. | asm.org | |

| 2-(4-Methoxyphenyl)benzo[h] quinoline-4-carboxylic acid (QC) | Inflammation | Xylene-induced ear edema (Mouse) | Showed high anti-inflammatory effects. | nih.gov |

| Imidazo[4,5-c]quinoline derivatives | Inflammatory Bowel Disease | Acute Enteritis (Mouse) | Produced a strong anti-inflammatory activity. | acs.org |

Pharmacokinetic Profiling in Preclinical Species (ADME Studies)

The pharmacokinetic properties of quinoline derivatives have been assessed in various preclinical species to understand their absorption, distribution, metabolism, and excretion (ADME). tandfonline.com

Absorption and Systemic Exposure

Following administration, several quinoline derivatives have demonstrated good systemic exposure. For instance, a pharmacokinetic study of 2-(quinoline-8-carboxamido)benzoic acid (2-QBA) in mice revealed an absolute oral bioavailability ranging from 68.3% to 83.7%. researchgate.net The novel quinoline derivative SKA-346, after intraperitoneal administration in mice, exhibited a peak plasma concentration of 6.29 μg/mL at 15 minutes. rsc.org Another compound, 2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline (compound 14), showed high concentrations in plasma after intraperitoneal administration in mice. nih.gov These findings suggest that certain quinoline derivatives are well-absorbed and achieve significant levels in the bloodstream.

Distribution and Tissue Compartmentation

The distribution of quinoline derivatives to various tissues, including the target site of action, is a critical aspect of their preclinical evaluation. Compound 14, a phosphodiesterase 10A (PDE10A) inhibitor, not only reached high plasma concentrations but also showed high concentrations in the brain after administration. nih.gov This ability to cross the blood-brain barrier is crucial for compounds targeting central nervous system disorders. The distribution of a radiolabeled quinoline-based compound, [C-11]GSK215083, was substantial in the brain of mice, with a specific distribution pattern in the striatum, cortex, and cerebellum. researchgate.net However, this compound also accumulated in the lungs, liver, and stomach. researchgate.net

Metabolic Fate and Metabolite Identification

The metabolism of quinoline 3-carboxamide derivatives has been evaluated in liver microsomes from various species, indicating that they are metabolized by cytochrome P450 enzymes. tandfonline.com The primary metabolic pathways include hydroxylation and dealkylation. tandfonline.com For 2-QBA, glucuronide metabolites were identified in mice. researchgate.net A study on a novel class of PDE10A inhibitors showed that compound 14 had improved metabolic stability in mouse and human liver microsomes compared to the parent compound, MP-10. nih.gov This improved stability suggests a lower clearance rate and potentially longer duration of action.

Excretion Pathways

The elimination of quinoline derivatives and their metabolites occurs through various pathways. The elimination half-life of orally administered 2-QBA in mice was significantly longer than that of the intravenously administered compound, which may be attributed to enterohepatic circulation. researchgate.net The plasma elimination half-life of [C-11]GSK215083 in mice was rapid, ranging from 10 to 20 minutes. researchgate.net The circulating half-life of SKA-346 in mice was determined to be 2.8 hours. rsc.org

Interactive Data Table: Pharmacokinetic Parameters of Quinoline Derivatives

| Compound | Animal Model | Route of Administration | Key Pharmacokinetic Findings | Reference |

|---|---|---|---|---|

| 2-(quinoline-8-carboxamido)benzoic acid (2-QBA) | Mice | Oral, Intravenous | Oral bioavailability: 68.3-83.7%; Longer elimination half-life with oral administration. | researchgate.net |

| SKA-346 | Mice | Intraperitoneal | Peak plasma concentration: 6.29 μg/mL at 15 min; Half-life: 2.8 hours. | rsc.org |

| Compound 14 | Mice | Intraperitoneal, Oral | High concentrations in plasma and brain. | nih.gov |

| [C-11]GSK215083 | Mice | Intravenous | Substantial brain distribution; Rapid plasma elimination (half-life: 10-20 min). | researchgate.net |

| Quinoline 3-carboxamide derivatives | Various species (in vitro) | Metabolized by cytochrome P450 enzymes (hydroxylation, dealkylation). | tandfonline.com |

Pharmacodynamic Biomarker Assessment in Preclinical Models

Pharmacodynamic (PD) biomarker assessments are crucial for understanding the mechanism of action and confirming target engagement of drug candidates in preclinical models. For quinoline derivatives, these assessments have provided valuable insights into their therapeutic effects.

In oncology studies, the radiosensitizing effect of quinoline derivative 10E in non-small cell lung cancer xenografts was associated with a reduction in the levels of proteins involved in the DNA damage repair pathway, such as p-BCRA1, p-DNA-PKs, and 53BP1. researchgate.net This indicates that 10E enhances the efficacy of radiation by inhibiting the cancer cells' ability to repair radiation-induced DNA damage.

In the context of inflammatory diseases, a synthetic quinoline derivative, QC, was shown to strongly inhibit the COX-2 enzyme in docking studies, suggesting that its anti-inflammatory and anti-nociceptive effects are mediated through the inhibition of cyclooxygenases. nih.gov For imidazo[4,5-c]quinoline derivatives being investigated for inflammatory bowel disease, their anti-inflammatory activity was linked to the simultaneous suppression of the JAK/STAT and NF-κB signaling pathways, leading to a decrease in the release of various proinflammatory factors. acs.org

These biomarker studies are instrumental in elucidating the molecular mechanisms underlying the observed efficacy of quinoline derivatives and provide a basis for their further clinical development.

Computational and Chemoinformatic Approaches in Quinoline Derivative 10 Research

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Quinoline (B57606) derivative 10, and its biological target at the molecular level.

Molecular Docking studies predict the preferred orientation of a molecule when bound to a receptor. For instance, in a study investigating quinoline derivatives as anti-tubercular agents, Quinoline derivative 10 exhibited a significant binding energy of -18.8 kcal/mol with the DNA gyrase receptor. nih.gov This was notably stronger than the binding energy of the standard drug isoniazid, which was -14.6 kcal/mol, suggesting a potentially higher efficacy. nih.gov Similarly, in the context of anticancer research, docking studies of quinoline-based inhibitors with various cancer-related proteins have been performed to understand their mechanism of action. researchgate.net For example, docking of a series of quinoline derivatives against the epidermal growth factor receptor (EGFR) has been used to evaluate their binding affinities at the ATP binding site. jocpr.com In another study targeting HIV reverse transcriptase, a quinoline derivative showed a high docking score of –10.67, indicating a strong affinity for the protein. nih.gov

Molecular Dynamics (MD) simulations provide a deeper understanding of the stability and conformational changes of the ligand-receptor complex over time. These simulations have been used to support molecular docking findings by demonstrating the stability of inhibitors in the active sites of target proteins. arabjchem.org For example, MD simulations of quinoline derivatives with protease targets have been run for 100 nanoseconds to analyze the structural stabilities and binding modes of the designed molecules. tandfonline.com The root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and the number of hydrogen bonds are typically analyzed to assess the stability of the complex. tandfonline.com In studies of quinoline derivatives as potential inhibitors of phosphodiesterase 10A (PDE10A), MD simulations helped to understand the crucial interactions, such as H-bonds and π–π stacking, that determine binding affinity. rsc.org

Interactive Table: Molecular Docking and Dynamics Simulation Data for Quinoline Derivatives

| Derivative | Target Protein | Docking Score (kcal/mol) | Simulation Time (ns) | Key Interactions |

|---|---|---|---|---|

| This compound | DNA gyrase | -18.8 nih.gov | N/A | Not specified |

| Quinoline derivative 4e | Cancer proteins | High G-score researchgate.net | N/A | Not specified |

| Quinoline derivative 4 | HIV reverse transcriptase | -10.67 nih.gov | N/A | Not specified |

| Quinoline derivatives | Protease (SARS-CoV-2) | Not specified | 100 tandfonline.com | Stable ligand-Mpro complexes |

| Quinoline derivatives | Topoisomerase I | Not specified | 10 arabjchem.org | Hydrophobic interactions, H-bonds |

| Quinoline derivatives | PDE10A | Not specified | Not specified | H-bonds, π–π stacking, hydrophobic contacts rsc.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties of this compound. These methods provide valuable insights into the molecule's behavior at the atomic level.

Electronic Properties: Calculations often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their gap (E_gap = E_LUMO - E_HOMO) are crucial descriptors of a molecule's reactivity and stability. tandfonline.com A smaller energy gap generally indicates higher reactivity. tandfonline.comscispace.com For example, in a study of quinoline derivatives as corrosion inhibitors, a correlation was found between the HOMO and LUMO energies and the inhibition efficiency. bioline.org.br The electronic structure of quinoline-sulphonamide derivatives has been elucidated using DFT, with one compound, 10p, exhibiting a distinctly low energy gap, indicating exceptional properties. nih.gov

Reactivity Descriptors: From HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

Ionization Potential (I): I = -E_HOMO arabjchem.org

Electron Affinity (A): A = -E_LUMO arabjchem.org

Chemical Hardness (η): A measure of resistance to change in electron distribution. scispace.com

Chemical Softness (σ): The reciprocal of hardness, indicating higher reactivity. scispace.com

Electronegativity (χ): The power of an atom to attract electrons. bioline.org.br

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. bioline.org.brarabjchem.org

These descriptors help in understanding the interaction of this compound with other molecules and its potential reaction mechanisms. bioline.org.br

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. nih.govarabjchem.org This information is critical for understanding intermolecular interactions, including hydrogen bonding and reactivity. arabjchem.org

Quantum chemical calculations have also been used to study the nonlinear optical (NLO) properties of quinoline derivatives by calculating polarizability and hyperpolarizability. tandfonline.comarabjchem.org

Interactive Table: Calculated Quantum Chemical Properties of Quinoline Derivatives

| Derivative/Property | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Quinoline (Pristine) arabjchem.org | Not specified | Not specified | Not specified | 2.1842 |

| 8-hydroxy-2-methyl quinoline arabjchem.org | Not specified | Not specified | Not specified | 2.99 |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline arabjchem.org | Not specified | Not specified | Not specified | 4.2229 |

| 6-amino-2-formyl-quinoline tandfonline.com | Not specified | Not specified | 2.72 | Not specified |

Virtual Screening and De Novo Design of this compound Analogs

Computational techniques are instrumental in the discovery and design of new molecules with improved properties. Virtual screening and de novo design are two such approaches that can be applied to find or create novel analogs of this compound.

Virtual Screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target. This process can be ligand-based or structure-based. mdpi.com In a study targeting GLI1 protein, a virtual screening approach using a pharmacophoric model led to the identification of 8-hydroxyquinoline (B1678124) derivatives as potential inhibitors. nih.govacs.org This highlights how virtual screening can prioritize compounds for further experimental testing. nih.gov Similarly, in silico screening of quinoline analogs against SARS-CoV-2 main proteases has been performed to identify potential inhibitors. eurjchem.com

De Novo Design programs, such as LeapFrog, can generate novel molecular structures with desired properties by assembling molecular fragments. researchgate.net This approach was used to design a series of quinoline derivatives mimicking the antifungal agent terbinafine. researchgate.net The designed compounds were then synthesized and evaluated, with some showing promising activity. researchgate.net De novo design can also be used to generate analogs from a lead molecule by enumerating different R-groups, a technique that has been applied to create a large number of novel compounds from a quinoline core. tandfonline.com This strategy has been successful in designing drugs for various targets, including kinases. nih.gov

These methods allow for the exploration of a vast chemical space to identify promising new drug candidates based on the scaffold of this compound.

Prediction of ADME and Pharmacokinetic Parameters using In Silico Models

In silico models are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in identifying compounds with favorable pharmacokinetic profiles and avoiding those with potential liabilities.

Lipinski's Rule of Five: This is a key guideline used to evaluate the drug-likeness of a compound and its potential for oral bioavailability. researchgate.net Many studies on quinoline derivatives assess compliance with this rule, which considers parameters such as molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.netnih.gov

ADME Prediction Software: Various software tools and online servers like SwissADME, QikProp, and admetSAR are used to predict a wide range of ADMET (ADME and Toxicity) properties. researchgate.netarabjchem.orgbenthamdirect.com These tools can predict parameters such as:

Aqueous solubility: Crucial for absorption and formulation. mdpi.com

Gastrointestinal absorption: Predicting how well the drug is absorbed from the gut. researchgate.net

Blood-brain barrier (BBB) penetration: Important for drugs targeting the central nervous system. researchgate.net

Cytochrome P450 (CYP) inhibition: Predicting potential drug-drug interactions. researchgate.net

Toxicity: Assessing potential risks like hepatotoxicity, carcinogenicity, and mutagenicity. ijprajournal.com

For example, in silico ADME prediction studies of novel quinoline derivatives have been found to be promising, indicating good drug-like properties. bohrium.com The predicted oral absorption for a series of nitroaldol quinoline derivatives ranged from 75.39% to 78.58%, suggesting high permeability. researchgate.net In another study, the ADMET profile of quinoline analogs showed them to be safe and possess drug-like properties. eurjchem.com The pharmacokinetic properties of some designed antifungal quinoline derivatives were estimated in silico and compared to the existing drug terbinafine. researchgate.net

Interactive Table: Predicted ADME Properties for Quinoline Derivatives

| Derivative/Study | Lipinski's Rule Compliance | Predicted Oral Absorption (%) | Key ADME Findings |

|---|---|---|---|

| Nitroaldol quinoline derivatives researchgate.net | Yes | 75.39 - 78.58 | Good water solubility, high permeability |

| Fluoroquinolines nih.gov | Yes | Not specified | Obeys rule without violation |

| Quinoline analogs (antifungal) researchgate.net | Not specified | Not specified | Pharmacokinetic parameters close to terbinafine |

| Quinoline analogs (anti-SARS-CoV-2) eurjchem.com | Yes | Not specified | Safe and possess drug-like properties |

Advanced Analytical Characterization and Bioanalytical Methodologies for Quinoline Derivative 10 in Research Contexts

Spectroscopic Techniques for Molecular Interaction Studies (e.g., NMR, Mass Spectrometry, UV-Vis, Fluorescence in binding/mechanism studies)

Spectroscopic methods are indispensable for probing the intricate molecular interactions of Quinoline (B57606) derivative 10 with its biological targets. These techniques provide insights into binding events, conformational changes, and the underlying mechanisms of action at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying molecular interactions in solution. 1H-NMR studies, in particular, have been used to investigate the dipole-dipole and π-π stacking interactions between quinoline molecules. uncw.edu Concentration-dependent chemical shift changes (Δδ/ΔC) of the non-exchangeable hydrogens on the quinoline ring provide evidence for these interactions. uncw.eduuncw.edu For quinoline dimers linked by tethers, such as C10 linkers, these studies can differentiate between inter- and intramolecular stacking, which is crucial for understanding potential binding conformations, such as the formation of "tweezer" structures that could chelate guest molecules. uncw.eduuncw.edu Both 1H and 13C NMR are also fundamentally used to confirm the chemical structure of newly synthesized derivatives. nih.govekb.eg

Mass Spectrometry (MS) is essential for confirming the molecular weight and elucidating the structure of Quinoline derivative 10 and its metabolites. nih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition. nih.govmdpi.com Tandem mass spectrometry (MS/MS) is used to study fragmentation patterns, which can help in structural elucidation and in differentiating between isomers. cdnsciencepub.comresearchgate.net The fragmentation of the quinoline ring often involves the loss of hydrogen cyanide, while substituents undergo characteristic fragmentation pathways that provide structural clues. cdnsciencepub.com In binding studies, MS techniques can be used to identify covalent adducts or to study non-covalent protein-ligand complexes under gentle ionization conditions.

UV-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the molecule and how they are affected by its environment or by binding to a target. researchgate.net Quinoline derivatives exhibit strong absorption in the UV-visible region due to π → π* transitions. niscpr.res.in Changes in the absorption maximum (λmax) and molar absorptivity upon interaction with biomolecules like human serum albumin (HSA) or metal ions can be used to infer binding. mdpi.comresearchgate.net Solvatochromic studies, which measure the shift in λmax in solvents of different polarities, provide information about the change in the dipole moment of the molecule upon electronic excitation, which can be relevant for its interaction with polar binding sites. niscpr.res.innih.gov

Fluorescence Spectroscopy is a highly sensitive technique used in binding and mechanism studies. Many quinoline derivatives are fluorescent, making them valuable as molecular probes. nih.gov The binding of this compound to a biological target can lead to changes in its fluorescence properties, such as quenching (decrease in intensity) or enhancement, and shifts in the emission wavelength. researchgate.netnih.gov These changes can be used to calculate binding constants and to study the microenvironment of the binding site. For instance, fluorescence quenching experiments, analyzed using the Stern-Volmer equation, can reveal the nature of the quenching process (static or dynamic), providing insights into the binding mechanism. dntb.gov.ua The sensitivity of fluorescence to the local environment makes it particularly useful for detecting conformational changes in target proteins upon ligand binding. niscpr.res.in

Table 8.1: Summary of Spectroscopic Data for Analysis of Quinoline Derivatives

| Technique | Application | Key Parameters Measured | Typical Findings |

| NMR | Structural Elucidation, Interaction Studies | Chemical Shifts (δ), Coupling Constants (J), Δδ/ΔC | Confirmation of structure; evidence of π-π stacking and conformational changes upon binding. uncw.eduuncw.edunih.gov |

| Mass Spec | Molecular Weight, Structural Elucidation | Mass-to-charge ratio (m/z), Fragmentation Patterns | Confirmation of molecular formula; identification of metabolites and structural isomers. cdnsciencepub.comresearchgate.net |

| UV-Vis | Binding Analysis, Environmental Sensing | Wavelength of Max. Absorbance (λmax), Molar Absorptivity (ε) | Spectral shifts indicating binding events or changes in solvent polarity. researchgate.netmdpi.com |

| Fluorescence | High-Sensitivity Binding Assays | Emission Wavelength, Quantum Yield, Fluorescence Quenching/Enhancement | Determination of binding affinity; probing the microenvironment of the binding site. researchgate.netnih.govnih.gov |

Chromatographic Methods for Purity Assessment and Isolation of Metabolites in Research

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound and its related substances. They are critical for ensuring the purity of the active compound used in research and for isolating and identifying its metabolites.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of quinoline derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC), typically using a C18 or C8 stationary phase, is commonly employed to separate the parent compound from impurities, starting materials, and degradation products. tandfonline.com Method development involves optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water mixtures with modifiers like formic acid or ammonium acetate), flow rate, and column temperature to achieve optimal resolution. researchgate.netresearchgate.net A diode array detector (DAD) or UV detector is commonly used for quantification, with the detection wavelength set at an absorbance maximum of the quinoline chromophore. researchgate.net Validated HPLC methods provide critical data on the purity of synthesized batches, which is essential for the reliability of biological and pharmacological studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This hyphenated technique is the gold standard for the isolation and identification of metabolites in research. nih.gov Following in vitro incubation (e.g., with liver microsomes) or analysis of in vivo samples, LC-MS can separate a complex mixture of metabolites and provide their molecular weights and structural information through MS/MS fragmentation analysis. nih.gov This allows for the characterization of metabolic pathways, such as hydroxylation or N-oxidation of the quinoline ring. nih.gov

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), can also be used for the analysis of volatile and thermally stable quinoline derivatives. researchgate.netnih.gov Derivatization may be required for less volatile compounds to increase their volatility and improve chromatographic performance. nih.gov GC-MS is particularly useful for identifying metabolites and for screening for the presence of quinoline compounds in various matrices. researchgate.net

Table 8.2: Representative Chromatographic Conditions for Quinoline Derivative Analysis

| Parameter | HPLC for Purity Assessment researchgate.net | LC-MS for Metabolite ID nih.gov |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C8 (e.g., 2.1 x 50 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water gradient | Acetonitrile : Ammonium Acetate (B1210297) Buffer |

| Detection | UV/DAD (e.g., at 225 nm) | Triple Quadrupole Mass Spectrometer (MS/MS) |

| Flow Rate | ~1.0 mL/min | ~0.4 mL/min |

| Application | Quantifying purity and impurities | Separating and identifying drug metabolites |

X-ray Crystallography of this compound-Target Complexes (if applicable)

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information of a molecule and its interactions within a protein binding site. youtube.com Obtaining a crystal structure of this compound bound to its biological target is a key objective in structure-based drug design, as it reveals the precise binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that govern binding affinity and selectivity.

This detailed structural information is invaluable for understanding the mechanism of action and for guiding the rational design of next-generation derivatives with improved potency and specificity. For example, crystallographic screening has been successfully used to identify quinoline-based inhibitors of enzymes like urokinase. researchgate.net The resulting electron density maps clearly show the ligand situated in the enzyme's active site, allowing for the direct visualization of its interactions with key amino acid residues. researchgate.net While obtaining high-quality crystals of a protein-ligand complex can be challenging, the resulting structural data is a critical asset in a research program. youtube.com Refinement techniques such as Hirshfeld atom refinement (HAR) can further improve the accuracy of hydrogen atom positions, providing a more detailed picture of the interactions. researchgate.netnih.gov

Development of Bioanalytical Assays for Quantification in Biological Matrices (for research purposes)

To understand the pharmacokinetic profile of this compound, it is essential to develop and validate robust bioanalytical methods for its quantification in various biological matrices like plasma, blood, urine, or tissue homogenates. wuxiapptec.comeuropa.eu These assays are crucial for preclinical research, enabling the correlation of drug exposure with pharmacological effects.

LC-MS/MS is the preferred platform for the quantitative bioanalysis of small molecules like this compound due to its high sensitivity, selectivity, and speed. nih.govwuxiapptec.com The development of such an assay involves several key steps:

Sample Preparation: Efficient extraction of the analyte and an internal standard from the complex biological matrix is required. This is commonly achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov